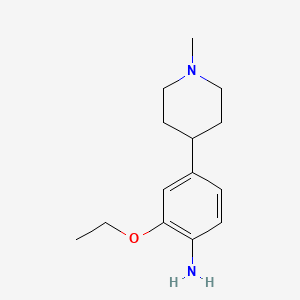
4-((Diethylamino)methyl)-5-propylfuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Diethylamino)methyl)-5-propylfuran-2-carboxylic acid is an organic compound that belongs to the furan family This compound is characterized by the presence of a furan ring substituted with a diethylamino group and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Diethylamino)methyl)-5-propylfuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carboxylic acid with diethylamine and propyl bromide under basic conditions. The reaction typically proceeds as follows:
Step 1: Furan-2-carboxylic acid is reacted with diethylamine in the presence of a base such as sodium hydroxide to form the diethylamino derivative.
Step 2: The resulting diethylamino derivative is then reacted with propyl bromide to introduce the propyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Diethylamino)methyl)-5-propylfuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 4-((Diethylamino)methyl)-5-propylfuran-2-carbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-((Diethylamino)methyl)-5-propylfuran-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-((Diethylamino)methyl)-5-propylfuran-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diethylamino group can enhance its binding affinity to certain targets, while the furan ring may contribute to its overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((Diethylamino)methyl)-5-methylfuran-2-carboxylic acid
- 4-((Diethylamino)methyl)-5-ethylfuran-2-carboxylic acid
- 4-((Diethylamino)methyl)-5-butylfuran-2-carboxylic acid
Uniqueness
4-((Diethylamino)methyl)-5-propylfuran-2-carboxylic acid is unique due to the specific combination of its substituents. The propyl group provides distinct steric and electronic properties compared to other alkyl-substituted derivatives. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H21NO3 |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
4-(diethylaminomethyl)-5-propylfuran-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO3/c1-4-7-11-10(9-14(5-2)6-3)8-12(17-11)13(15)16/h8H,4-7,9H2,1-3H3,(H,15,16) |
Clé InChI |
PYAYAKBIZGSEPN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=C(O1)C(=O)O)CN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



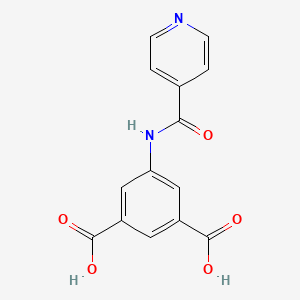
![3-Ethyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B15053040.png)
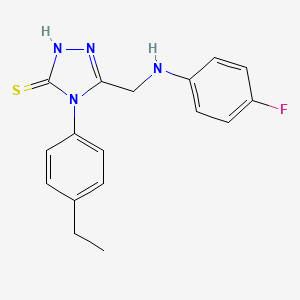
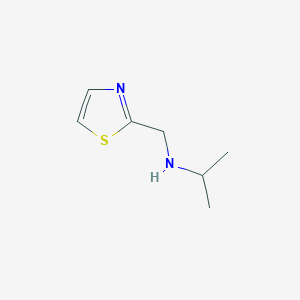
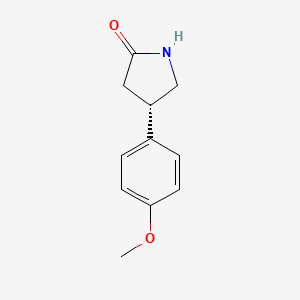
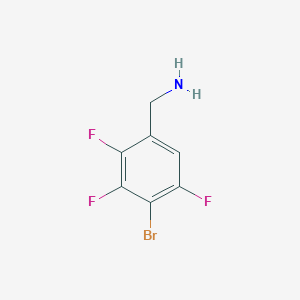
![N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B15053081.png)
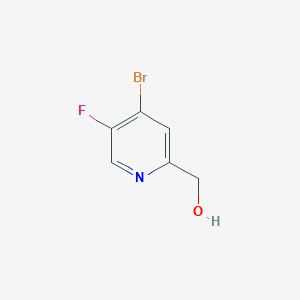
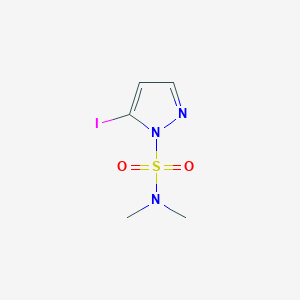
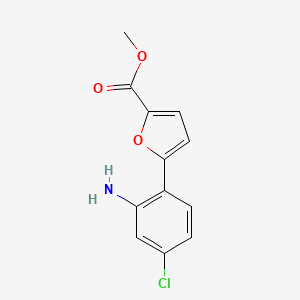
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B15053119.png)

